



Application Notes and Protocols for In Vivo Evaluation of PHGDH Inhibitors

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Compound of Interest		
Compound Name:	BI-4924	
Cat. No.:	B15614151	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating Phosphoglycerate Dehydrogenase (PHGDH) inhibitors, with a focus on compounds structurally or functionally related to **BI-4924**. While **BI-4924** and its prodrug BI-4916 are primarily characterized for in vitro use, the principles and protocols outlined here are based on in vivo studies of other potent PHGDH inhibitors such as BI-9593 and NCT-503.[1][2]

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, which is crucial for the proliferation of certain cancers.[3][4] Tumors with PHGDH amplification or overexpression, such as specific subtypes of breast cancer and melanoma, are particularly dependent on this pathway.[4] Inhibition of PHGDH presents a promising therapeutic strategy to target the metabolic vulnerability of these cancer cells.

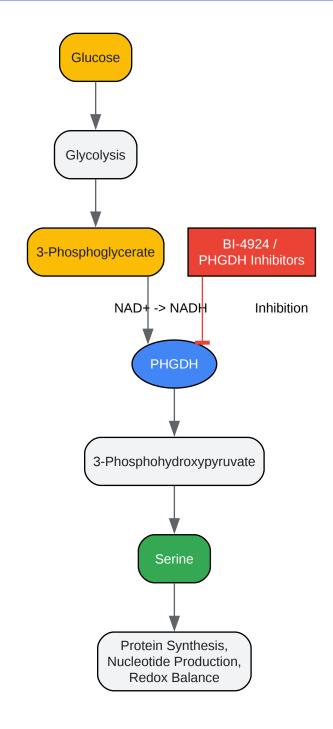
BI-4924 is a highly potent and selective inhibitor of PHGDH with an IC50 of 3 nM.[3] For cellular assays, its ester prodrug, BI-4916, is often recommended to enhance cell permeability and achieve intracellular accumulation of **BI-4924**.[4] However, for in vivo studies, the intrinsic instability of BI-4916 in the presence of esterases has been a limitation.[5] A distinct, orally bioavailable PHGDH inhibitor, BI-9593, has been developed for in vivo applications.[1] This document outlines a generalized in vivo experimental design based on preclinical studies of BI-9593 and other well-characterized PHGDH inhibitors.

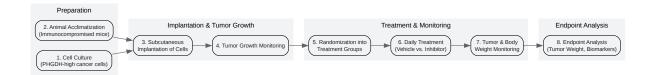


Signaling Pathway

The serine synthesis pathway is initiated by PHGDH, which converts the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the first of a three-step enzymatic cascade that produces serine. Serine is a vital amino acid for cancer cells, contributing to protein synthesis, nucleotide production, and the maintenance of redox balance through glutathione synthesis. By inhibiting PHGDH, compounds like **BI-4924** and its analogs aim to deplete intracellular serine levels, thereby impeding cancer cell proliferation and survival.









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References

- 1. Pardon Our Interruption [opnme.com]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. benchchem.com [benchchem.com]
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